molecular formula C24H22N2O4S2 B2884036 N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 946301-42-4

N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2884036
CAS No.: 946301-42-4
M. Wt: 466.57
InChI Key: ZLVIRNSBJINFCQ-UHFFFAOYSA-N
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Description

The compound N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a synthetic thiophene derivative characterized by a multi-substituted heterocyclic framework. Its structure includes:

  • A thiophene core substituted at position 4 with a phenyl group.
  • A methyl(4-methylphenyl)sulfamoyl moiety at position 3, featuring a sulfonamide bridge linking a methyl group and a para-methylphenyl ring.
  • A carboxamide group at position 2, with the nitrogen atom bonded to a furan-2-ylmethyl substituent.

This compound is likely designed for pharmacological exploration, given the prevalence of thiophene derivatives in medicinal chemistry for their antimicrobial, anti-inflammatory, and analgesic properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-17-10-12-19(13-11-17)26(2)32(28,29)23-21(18-7-4-3-5-8-18)16-31-22(23)24(27)25-15-20-9-6-14-30-20/h3-14,16H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVIRNSBJINFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include furan-2-carboxylic acid, thiophene-2-carboxylic acid, and various sulfonyl chlorides. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations Among Analogues

The compound’s closest structural analogues differ in substituents on the carboxamide nitrogen or sulfamoyl group. Below is a comparative analysis:

Compound Name Substituent at Carboxamide N Sulfamoyl/Sulfonyl Group Molecular Weight (g/mol) Key Structural Differences
Target Compound Furan-2-ylmethyl Methyl(4-methylphenyl)sulfamoyl Not reported Reference structure
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide 4-Chlorophenyl Methyl(4-methylphenyl)sulfamoyl Not reported Chlorophenyl vs. furan substitution
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide 4-Chlorophenyl (4-Chlorobenzyl)sulfonyl 426.34 Sulfonyl vs. sulfamoyl group
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide 2-(4-Methoxyphenyl)ethyl Not applicable (furan core) Not reported Different core (furan vs. thiophene)

Implications of Substituent Modifications

The 2-(4-methoxyphenyl)ethyl chain in adds flexibility and methoxy-based polarity, which could influence receptor binding kinetics.

Sulfamoyl vs. Sulfonyl Groups :

  • The methyl(4-methylphenyl)sulfamoyl group in the target compound and contains a nitrogen atom, enabling hydrogen bonding. In contrast, the sulfonyl group in lacks this capability but may improve electron-withdrawing effects.

Thiophene vs. Furan Core :

  • Thiophene’s sulfur atom contributes to aromaticity and electronic properties distinct from furan’s oxygen, affecting ring reactivity and intermolecular interactions .

Biological Activity

N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound characterized by its unique structural components, including a thiophene core, a furan ring, and a sulfamoyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing current research findings, case studies, and potential applications.

Structural Overview

The molecular formula of this compound is C24H22N2O4S2C_{24}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of 466.57 g/mol. The compound features multiple functional groups that contribute to its biological activity:

  • Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Sulfamoyl Group : Often associated with antimicrobial properties.
  • Thiophene Core : Exhibits a range of biological activities, including anti-inflammatory and anticancer effects.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess significant antimicrobial activity. The presence of the sulfamoyl group is particularly noteworthy as compounds containing this moiety have been shown to exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several sulfamoyl derivatives, including related compounds. The results indicated that many derivatives exhibited moderate to excellent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Although specific data on the tested compound is limited, the structural similarities suggest potential effectiveness.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerateWeak
Compound BStrongModerate
N-(furan-2-yl)methyl derivativeTBDTBD

Anticancer Potential

The anticancer activity of compounds similar to this compound has been documented in various studies. The thiophene and furan rings are known to interact with cellular targets involved in cancer progression.

Research indicates that compounds with thiophene structures can inhibit key enzymes involved in tumor growth and metastasis. While specific studies on the compound itself are scarce, its structural features align with known mechanisms of action in anticancer agents.

Other Biological Activities

Emerging research suggests that compounds containing furan and thiophene moieties may also exhibit anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

Synthesis and Research Directions

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic steps may include:

  • Formation of the Thiophene Core : Cyclization reactions using suitable precursors.
  • Introduction of the Furan Ring : Electrophilic aromatic substitution reactions.
  • Attachment of the Sulfamoyl Group : Sulfonation followed by amination.

Future Research Directions

Given the promising preliminary findings regarding its biological activity, further research is warranted to:

  • Conduct comprehensive in vitro and in vivo studies to evaluate its efficacy against specific pathogens and cancer cell lines.
  • Investigate the pharmacokinetics and bioavailability of the compound.
  • Explore potential modifications to enhance its therapeutic properties.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between the thiophene-2-carboxamide core and the furan-2-ylmethyl group using activating agents like EDCI or HOBt .
  • Sulfamoylation : Introducing the methyl(4-methylphenyl)sulfamoyl group via sulfonation followed by nucleophilic substitution with methyl(4-methylphenyl)amine under controlled pH (e.g., 8–9) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity .

Q. Optimization Strategies :

  • Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance sulfamoylation efficiency .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sulfonamide formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm for aromatic protons), furan methylene (δ 4.5–5.0 ppm), and sulfamoyl group (δ 2.8–3.2 ppm for methyl) .
    • HSQC/HMBC : Resolve overlapping signals in the crowded aromatic region .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 481.12) and fragmentation patterns .
  • X-ray Crystallography : SHELXL refinement () resolves bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles to validate stereochemistry .

Advanced Research Questions

Q. How does the sulfamoyl group influence the compound’s reactivity and biological activity?

The methyl(4-methylphenyl)sulfamoyl group enhances:

  • Enzyme inhibition : The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, targeting enzymes like carbonic anhydrase or kinases .
  • Metabolic stability : The electron-withdrawing sulfamoyl group reduces oxidative degradation in hepatic microsomes .

Q. Methodological Insights :

  • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (e.g., ΔG = -9.2 kcal/mol for kinase inhibition) .
  • Comparative assays : Replace the sulfamoyl group with carbamate or urea to assess activity loss via IC₅₀ measurements .

Q. What challenges arise in crystallographic analysis, and how can they be addressed?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Disorder in the furan ring : Apply restraints (DELU, SIMU) to thermal parameters during refinement .
  • Data resolution : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve sulfamoyl geometry .

Q. Example Refinement Parameters (SHELXL) :

ParameterValuePurpose
R1 (I > 2σ(I))0.049Measure of model accuracy
wR2 (all data)0.130Weighted residual index
Flack parameter0.02(3)Confirm absolute configuration

Q. How can contradictory biological activity data be resolved?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. What strategies improve solubility and formulation for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (70:30) to enhance aqueous solubility .
  • Salt formation : React with HCl to form a hydrochloride salt (improves bioavailability) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

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